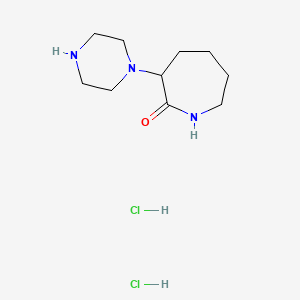
3-Piperazin-1-ylazepan-2-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Piperazin-1-ylazepan-2-one;dihydrochloride” is a chemical compound with the CAS Number: 2305253-25-0 . It has a molecular weight of 270.2 and is typically found in a powder form . The IUPAC name for this compound is 3-(piperazin-1-yl)azepan-2-one dihydrochloride .
Molecular Structure Analysis
The Inchi Code for “3-Piperazin-1-ylazepan-2-one;dihydrochloride” is 1S/C10H19N3O.2ClH/c14-10-9 (3-1-2-4-12-10)13-7-5-11-6-8-13;;/h9,11H,1-8H2, (H,12,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have been directed toward the design, synthesis, and structural characterization of derivatives related to 3-Piperazin-1-ylazepan-2-one dihydrochloride. For instance, novel derivatives have been synthesized for pharmacological evaluations, with some showing potential as antidepressants and antianxiety agents due to their structural features and interactions at molecular levels (J. Kumar et al., 2017). Furthermore, the synthesis and characterization of new compounds with potential dual antihypertensive properties have also been explored. These compounds were prepared as free bases and subsequently transformed to hydrochloride salts, highlighting the versatility of the piperazine scaffold in drug development (Pavlína Marvanová et al., 2016).
Pharmacological Activities
Several studies have investigated the pharmacological potential of compounds related to 3-Piperazin-1-ylazepan-2-one dihydrochloride. Notably, derivatives have been examined for their antidepressant and antianxiety activities, demonstrating the therapeutic promise of these compounds. The structural attributes of these derivatives contribute to their pharmacological profiles, offering insights into the design of new therapeutic agents (J. Kumar et al., 2017).
Antitumor Activities
Research into the antitumor activities of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells has revealed promising antiproliferative agents. These findings underscore the potential of piperazine-containing compounds in cancer therapy, with specific derivatives showing significant efficacy (L. Yurttaş et al., 2014).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer capabilities of piperazine substituted naphthalimides have been studied, revealing their potential applications in material science and as probes for biological systems. These studies highlight the versatility of the piperazine ring in facilitating interesting photophysical properties (Jiaan Gan et al., 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-piperazin-1-ylazepan-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c14-10-9(3-1-2-4-12-10)13-7-5-11-6-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZYQXISHNHPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazin-1-ylazepan-2-one;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

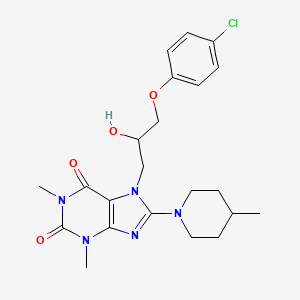
![2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2965112.png)
![2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2965113.png)
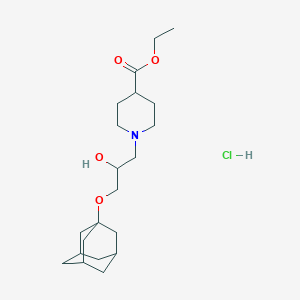
![1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B2965116.png)

![N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B2965119.png)
![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide](/img/structure/B2965120.png)
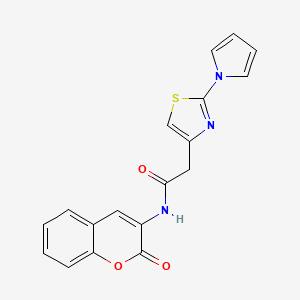

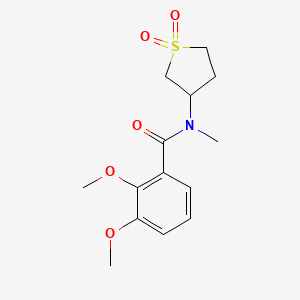
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2965128.png)
![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)